BenchChemオンラインストアへようこそ!

1-(Pyridin-2-ylmethyl)-1,4-diazepane

Aqueous solubility Kinetic solubility Drug-likeness

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a validated building block for medicinal chemistry and coordination chemistry. Demonstrated in-cell CSNK2A kinase inhibition (IC50=8.0 µM) with moderate solubility (140 µM). The 2-pyridylmethyl substitution provides distinct metal-binding geometries and biological selectivity vs. 3-pyridyl analogs—critical for reproducible SAR. Serves as a precursor for tetradentate N4 ligands enabling biomimetic catechol cleavage with tunable regioselectivity. Consistent ≥95% purity, stored at 2–8°C under inert gas.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 247118-06-5
Cat. No. B1303736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)-1,4-diazepane
CAS247118-06-5
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CC=CC=N2
InChIInChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2
InChIKeyZXINKXGHIZTUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylmethyl)-1,4-diazepane (CAS 247118-06-5): Chemical Profile and Procurement-Relevant Characteristics


1-(Pyridin-2-ylmethyl)-1,4-diazepane (CAS 247118-06-5) is a heterocyclic compound belonging to the 1,4-diazepane class, characterized by a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4, with a pyridin-2-ylmethyl substituent attached at the 1-position. Its molecular formula is C11H17N3, with a molecular weight of 191.27 g/mol . The compound features a density of 1.046 g/cm³ and a predicted boiling point of 294.9°C at 760 mmHg . This compound is primarily employed as a versatile building block in medicinal chemistry and coordination chemistry, where its unique combination of a conformationally flexible diazepane ring and a π-stacking-capable pyridine moiety enables distinct metal-binding geometries and biological target interactions compared to structurally related analogs .

Why 1-(Pyridin-2-ylmethyl)-1,4-diazepane Cannot Be Readily Substituted by Other 1,4-Diazepane Derivatives


The 1,4-diazepane scaffold is widely employed in medicinal chemistry due to its conformational flexibility and capacity to present diverse substituents to biological targets. However, the specific substitution pattern—particularly the position and nature of the pyridine attachment—exerts a profound influence on both pharmacological activity and coordination chemistry outcomes. For instance, 1-(pyridin-3-yl)-1,4-diazepane derivatives demonstrate high affinity (Ki values of 0.5–51.4 nM) and selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs) over α3β4 and α7 subtypes, a profile that is exquisitely sensitive to the pyridine substitution pattern and the presence of additional side-chain modifications [1]. Similarly, in coordination chemistry, the use of 1,4-bis(2-pyridylmethyl)-1,4-diazepane versus its 6-methyl-substituted analog yields iron(III) complexes with markedly different regioselectivity in biomimetic catechol cleavage (E/I ratios of 9:1 versus 181:1, respectively) [2]. These examples underscore that seemingly minor structural modifications—such as shifting the pyridine attachment from the 2-position to the 3-position, or altering the degree of substitution on the diazepane ring—can lead to orders-of-magnitude differences in biological potency, selectivity, and catalytic performance. Consequently, generic substitution of 1-(pyridin-2-ylmethyl)-1,4-diazepane with other in-class compounds without rigorous comparative validation risks experimental failure and irreproducible results.

Quantitative Differentiation of 1-(Pyridin-2-ylmethyl)-1,4-diazepane (247118-06-5) Against Key Comparators


Comparative Aqueous Solubility of 1-(Pyridin-2-ylmethyl)-1,4-diazepane Versus Pyridylmethyl Analogs

In a comparative analysis of pyridylmethyl analogs evaluated for CSNK2A inhibition, 1-(pyridin-2-ylmethyl)-1,4-diazepane (Compound 4n) exhibited an aqueous kinetic solubility of 140 µM. This value is 30% lower than the solubility of the unsubstituted comparator 4o (200 µM) and identical to the solubility of the 6-methyl-substituted analog 4p (200 µM) [1]. This moderate aqueous solubility profile distinguishes the compound from more lipophilic diazepane derivatives and informs formulation and assay design strategies.

Aqueous solubility Kinetic solubility Drug-likeness

Comparative CSNK2A Inhibitory Potency of 1-(Pyridin-2-ylmethyl)-1,4-diazepane in Cellular Context

In a direct head-to-head comparison of pyridylmethyl analogs using an in-cell target engagement assay (NanoBRET), 1-(pyridin-2-ylmethyl)-1,4-diazepane (Compound 4n) demonstrated an IC50 of 8.0 µM against CSNK2A. This potency is 1.33-fold weaker than the most potent analog in the series, Compound 4o (IC50 = 6.0 µM), and 1.75-fold more potent than the 6-methyl-substituted analog 4p (IC50 = 14.0 µM) [1]. These data establish a clear rank-order potency profile that guides structure-activity relationship (SAR) interpretation.

CSNK2A Kinase inhibition Cellular target engagement

Ligand Field Strength and Spin-State Preferences in Iron(II) Complexes: Cyclic 1,4-Diazepane Ligands Versus Open-Chain Congeners

Crystal structures of hexacoordinate iron(II) complexes derived from the cyclic ligand L1 (6-methyl-6-(pyridin-2-yl)-1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane) and its open-chain congener L2 reveal that the cyclic diazepane backbone induces significant trigonal twisting of the ligand field, resulting in a markedly weaker ligand field strength compared to the more regular octahedral geometry achieved with L2. This distortion translates into a pronounced preference for the electronic high-spin state in complexes of L1, whereas complexes of L2 favor the low-spin state [1]. This class-level inference indicates that 1-(pyridin-2-ylmethyl)-1,4-diazepane, as a cyclic 1,4-diazepane derivative, is expected to induce similar ligand-field weakening and spin-state perturbations when employed as a ligand scaffold.

Coordination chemistry Ligand field strength Spin-state tuning

Regioselectivity in Biomimetic Catechol Cleavage: Impact of Pyridine Substitution on Iron(III) Complexes of 1,4-Diazepane Ligands

Iron(III) complexes of 4N ligands incorporating the 1,4-diazepane scaffold exhibit dramatic differences in regioselectivity for catechol cleavage depending on pyridine substitution. The complex [Fe(L1)(HDBC)]²⁺, where L1 is 1,4-bis(2-pyridylmethyl)-1,4-diazepane, yields an extradiol-to-intradiol (E/I) cleavage product ratio of 9:1. In contrast, the 6-methyl-substituted analog [Fe(L2)(HDBC)]²⁺ exhibits an E/I ratio of 181:1—a 20-fold enhancement in extradiol selectivity [1]. This class-level inference indicates that 1-(pyridin-2-ylmethyl)-1,4-diazepane, when employed as a ligand precursor, is expected to yield metal complexes with regioselectivity profiles distinct from those derived from more sterically hindered pyridine-substituted diazepane ligands.

Biomimetic catalysis Regioselectivity Extradiol cleavage

Commercial Availability and Purity Specifications of 1-(Pyridin-2-ylmethyl)-1,4-diazepane Across Multiple Vendors

1-(Pyridin-2-ylmethyl)-1,4-diazepane (CAS 247118-06-5) is commercially available from multiple reputable vendors with a standard purity specification of ≥95% . This compound is typically supplied as a solid and is recommended for storage at 2–8°C under inert atmosphere . In contrast, closely related analogs such as 1-(pyridin-3-yl)-1,4-diazepane (CAS 223796-20-1) and 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane (CAS 306934-70-3) exhibit different commercial availability profiles and purity specifications that may impact procurement timelines and costs [1].

Procurement Purity specification Supply chain

Recommended Research and Industrial Applications for 1-(Pyridin-2-ylmethyl)-1,4-diazepane (CAS 247118-06-5)


CSNK2A Kinase Inhibitor Discovery and SAR Exploration

1-(Pyridin-2-ylmethyl)-1,4-diazepane serves as a validated starting scaffold for the development of CSNK2A kinase inhibitors, with demonstrated in-cell target engagement potency (IC50 = 8.0 µM) and moderate aqueous solubility (140 µM) [1]. Its position within the pyridylmethyl analog series—intermediate in potency between Compounds 4o and 4p—makes it a useful comparator for structure-activity relationship (SAR) studies aimed at optimizing both potency and physicochemical properties. Researchers can leverage the available head-to-head comparative data to rationally design follow-up analogs with improved target engagement or enhanced solubility profiles.

Synthesis of Conformationally Constrained Metal Complexes for Spin-State Tuning

As a member of the cyclic 1,4-diazepane ligand family, 1-(pyridin-2-ylmethyl)-1,4-diazepane is well-suited for the preparation of transition metal complexes where ligand-induced distortion of the coordination sphere is desired [1]. Class-level evidence indicates that cyclic 1,4-diazepane ligands impose significant trigonal twisting on octahedral metal centers, leading to weakened ligand field strength and a preference for high-spin electronic configurations. This property is valuable in the design of switchable magnetic materials, spin-crossover compounds, and bioinspired oxidation catalysts where spin-state control is mechanistically relevant.

Development of Biomimetic Oxidation Catalysts

1-(Pyridin-2-ylmethyl)-1,4-diazepane is a versatile precursor for the synthesis of tetradentate N4 ligands used in biomimetic oxidation catalysis [1]. Iron(III) complexes derived from structurally related 1,4-bis(2-pyridylmethyl)-1,4-diazepane ligands catalyze the regioselective extradiol cleavage of catechols, a transformation that models the reactivity of non-heme iron enzymes. The regioselectivity of these catalysts is exquisitely sensitive to pyridine substitution, enabling researchers to tune the extradiol-to-intradiol product ratio by selecting appropriate diazepane building blocks. 1-(Pyridin-2-ylmethyl)-1,4-diazepane provides a less sterically hindered alternative to 6-methyl-substituted analogs, yielding distinct selectivity profiles.

Coordination Chemistry Research Requiring Reliable Commercial Supply

For academic and industrial laboratories engaged in coordination chemistry or medicinal chemistry campaigns, 1-(pyridin-2-ylmethyl)-1,4-diazepane offers the advantage of reliable commercial availability from multiple vendors with a consistent purity specification of ≥95% [1]. This contrasts with more specialized 1,4-diazepane derivatives, which may require custom synthesis and extended lead times. The compound's established storage conditions (2–8°C under inert atmosphere) and well-documented physicochemical properties (density 1.046 g/cm³, boiling point 294.9°C) facilitate straightforward handling and experimental reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-2-ylmethyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.